2-Chloro-6-ethoxypyrazine
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Overview
Description
2-Chloro-6-ethoxypyrazine is an organic compound with the molecular formula C6H7ClN2O. It is a member of the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is notable for its distinct odor and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-6-ethoxypyrazine can be synthesized through the reaction of ethanol with 2,6-dichloropyrazine. The process involves the substitution of one chlorine atom with an ethoxy group under controlled conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of ethanol and 2,6-dichloropyrazine as starting materials. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the substitution reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-ethoxypyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalysts like palladium on carbon or hydrogen gas are employed under high pressure.
Major Products Formed:
Substitution Reactions: Various substituted pyrazines.
Oxidation Reactions: Aldehydes and carboxylic acids.
Reduction Reactions: Dihydropyrazine derivatives.
Scientific Research Applications
2-Chloro-6-ethoxypyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals and flavoring agents
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethoxypyrazine involves its interaction with various molecular targets. The chlorine and ethoxy groups play a crucial role in its reactivity, influencing the electron density on the pyrazine ring. This, in turn, affects its ability to participate in nucleophilic and electrophilic reactions. The compound’s effects are mediated through its interaction with specific enzymes and receptors, modulating biochemical pathways .
Comparison with Similar Compounds
- 2-Chloro-6-methoxypyrazine
- 2-Chloro-4-ethoxypyrimidine
- 3-Chloro-6-ethoxypyridazine
Comparison: 2-Chloro-6-ethoxypyrazine is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to 2-Chloro-6-methoxypyrazine, the ethoxy group in this compound provides different steric and electronic effects, influencing its reactivity and applications. Similarly, its reactivity differs from 2-Chloro-4-ethoxypyrimidine and 3-Chloro-6-ethoxypyridazine due to variations in the ring structure and substitution positions .
Properties
IUPAC Name |
2-chloro-6-ethoxypyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-10-6-4-8-3-5(7)9-6/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXGUVCWZHJCJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=CC(=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632183 |
Source
|
Record name | 2-Chloro-6-ethoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136309-02-9 |
Source
|
Record name | 2-Chloro-6-ethoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-ethoxypyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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